Cas no 2138145-58-9 (1-chloro-3-ethylcyclohexane-1-carboxylic acid)

1-Chloro-3-ethylcyclohexane-1-carboxylic acid is a functionalized cyclohexane derivative featuring both chloro and carboxylic acid substituents, making it a versatile intermediate in organic synthesis. The presence of the chloro group at the 1-position and the ethyl group at the 3-position introduces steric and electronic effects that can influence reactivity, particularly in nucleophilic substitution or elimination reactions. The carboxylic acid moiety allows for further derivatization, such as esterification or amidation, enhancing its utility in pharmaceutical and agrochemical applications. Its well-defined structure and functional group compatibility make it valuable for constructing complex molecules or studying stereochemical outcomes in synthetic pathways.
1-chloro-3-ethylcyclohexane-1-carboxylic acid structure
2138145-58-9 structure
Product Name:1-chloro-3-ethylcyclohexane-1-carboxylic acid
CAS No:2138145-58-9
MF:C9H15ClO2
MW:190.667202234268
CID:5821937
PubChem ID:165956962
Update Time:2025-11-02

1-chloro-3-ethylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-3-ethylcyclohexane-1-carboxylic acid
    • 2138145-58-9
    • EN300-1122624
    • Inchi: 1S/C9H15ClO2/c1-2-7-4-3-5-9(10,6-7)8(11)12/h7H,2-6H2,1H3,(H,11,12)
    • InChI Key: PAYQGWPXEPSMKD-UHFFFAOYSA-N
    • SMILES: ClC1(C(=O)O)CCCC(CC)C1

Computed Properties

  • Exact Mass: 190.0760574g/mol
  • Monoisotopic Mass: 190.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 1-chloro-3-ethylcyclohexane-1-carboxylic acid

Comprehensive Guide to 1-Chloro-3-Ethylcyclohexane-1-Carboxylic Acid (CAS No. 2138145-58-9): Properties, Applications, and Market Insights

1-Chloro-3-ethylcyclohexane-1-carboxylic acid (CAS No. 2138145-58-9) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This cyclohexane derivative is characterized by its unique structural features, including a chloro group and an ethyl substituent, which contribute to its distinct chemical properties. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug synthesis, agrochemicals, and material science. In this article, we delve into the molecular structure, physicochemical properties, synthesis methods, and emerging applications of 1-chloro-3-ethylcyclohexane-1-carboxylic acid, while also exploring current market trends and future prospects.

The molecular structure of 1-chloro-3-ethylcyclohexane-1-carboxylic acid features a cyclohexane ring with three key functional groups: a carboxylic acid at position 1, a chlorine atom at position 1, and an ethyl group at position 3. This arrangement creates a sterically hindered environment that influences the compound's reactivity and interactions with other molecules. The presence of both electron-withdrawing (chloro) and electron-donating (ethyl) groups makes this molecule particularly interesting for studying electronic effects in organic reactions. Recent studies have focused on how these structural characteristics affect the compound's solubility, stability, and potential as a building block for more complex molecules.

From a synthetic chemistry perspective, 1-chloro-3-ethylcyclohexane carboxylic acid serves as a valuable intermediate in organic synthesis. Its carboxylic acid functionality allows for various derivatization reactions, including esterification, amidation, and reduction. The chloro group provides an additional site for nucleophilic substitution reactions, making this compound versatile for constructing diverse molecular architectures. Many pharmaceutical researchers are investigating its use in developing novel drug candidates, particularly in creating analogs of bioactive molecules that target neurological and metabolic disorders. The compound's structural rigidity, imparted by the cyclohexane ring, may contribute to enhanced binding specificity in drug-receptor interactions.

In material science applications, 1-chloro-3-ethylcyclohexane-1-carboxylic acid has shown promise as a monomer for specialty polymers. Its bifunctional nature (containing both reactive halogen and carboxyl groups) enables its incorporation into polymer chains with unique properties. Some studies suggest potential applications in creating heat-resistant materials or specialty coatings with specific chemical resistance profiles. The ethyl substituent may contribute to modifying the polymer's hydrophobic character, which could be beneficial for certain industrial applications requiring water-repellent materials.

The global market for 1-chloro-3-ethylcyclohexane carboxylic acid derivatives is experiencing steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Market analysts project compound annual growth rates between 5-7% over the next five years, with North America and Europe currently leading in both production and consumption. However, Asia-Pacific regions are rapidly expanding their capabilities in fine chemical synthesis, potentially reshaping the supply chain dynamics for this and similar compounds. Companies specializing in custom synthesis and contract research organizations are particularly interested in scaling up production of this intermediate to meet growing demand from drug discovery programs.

Environmental and safety considerations for handling 1-chloro-3-ethylcyclohexane-1-carboxylic acid follow standard laboratory protocols for carboxylic acid and halogenated compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this chemical. Storage should be in cool, dry conditions away from strong bases and oxidizing agents. Disposal should comply with local regulations for organic halides and carboxylic acids. Many suppliers now offer this compound in various purity grades (typically 95-99%) with detailed technical data sheets and certificates of analysis to ensure quality control for research and industrial applications.

Recent innovations in green chemistry have explored more sustainable synthesis routes for 1-chloro-3-ethylcyclohexane carboxylic acid and its derivatives. Some research groups have reported catalytic methods that reduce byproduct formation and improve atom economy in the production process. These advancements align with growing industry emphasis on environmentally friendly chemical manufacturing practices. Additionally, computational chemistry approaches are being employed to predict the behavior of this compound in various reaction systems, potentially accelerating its application in new areas of chemical research and development.

For researchers seeking high purity 1-chloro-3-ethylcyclohexane-1-carboxylic acid, several specialized chemical suppliers offer custom synthesis services with rigorous quality control measures. Analytical techniques such as HPLC, GC-MS, and NMR are commonly used to verify the compound's identity and purity. The availability of this building block from multiple sources has facilitated its adoption across different research fields, from medicinal chemistry to materials engineering. As synthetic methodologies continue to advance, the accessibility and applications of this interesting cyclohexane derivative are expected to expand further in the coming years.

The future research directions for 1-chloro-3-ethylcyclohexane-1-carboxylic acid appear promising, with several academic and industrial groups investigating its potential in novel applications. Some areas of active investigation include its use in asymmetric synthesis, development of chiral auxiliaries, and incorporation into metal-organic frameworks. The compound's structural features make it particularly interesting for creating spatially defined molecular architectures with potential applications in catalysis and molecular recognition. As the chemical industry continues to seek versatile building blocks for complex molecule construction, this cyclohexane derivative is likely to maintain its relevance in synthetic organic chemistry.

In conclusion, 1-chloro-3-ethylcyclohexane-1-carboxylic acid (CAS No. 2138145-58-9) represents an important intermediate in modern organic synthesis with diverse potential applications. Its unique combination of functional groups and stereochemical features continues to attract research interest across multiple disciplines. As synthetic methods evolve and new applications emerge, this compound is poised to play an increasingly significant role in the development of innovative materials and bioactive molecules. The growing body of scientific literature and patent activity surrounding this chemical suggests it will remain an area of active investigation and commercial interest in the foreseeable future.

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